molecular formula C22H30N6O2 B12132189 2-amino-N-[2-(morpholin-4-yl)ethyl]-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-[2-(morpholin-4-yl)ethyl]-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12132189
M. Wt: 410.5 g/mol
InChI Key: WJGPDDMXNBMVLR-UHFFFAOYSA-N
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Description

2-amino-N-[2-(morpholin-4-yl)ethyl]-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that features a pyrroloquinoxaline core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the morpholine and pyrroloquinoxaline moieties suggests that it may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(morpholin-4-yl)ethyl]-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable quinoxaline derivative and a pyrrole derivative under acidic or basic conditions.

    Introduction of Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrroloquinoxaline core is replaced by the morpholine moiety.

    Addition of Pentyl Group: The pentyl group can be introduced through alkylation reactions, using pentyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(morpholin-4-yl)ethyl]-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the morpholine or pyrroloquinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halides, nucleophiles, electrophiles, under various conditions depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: Due to its potential biological activity, it could be investigated for therapeutic applications, such as anticancer, antiviral, or antimicrobial agents.

    Industry: The compound may find use in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(morpholin-4-yl)ethyl]-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Binding to cellular receptors, thereby modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-furan-2-ylmethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid 4-fluoro-benzylamide
  • 2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

The uniqueness of 2-amino-N-[2-(morpholin-4-yl)ethyl]-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the morpholine group, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for pharmaceutical development.

Properties

Molecular Formula

C22H30N6O2

Molecular Weight

410.5 g/mol

IUPAC Name

2-amino-N-(2-morpholin-4-ylethyl)-1-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H30N6O2/c1-2-3-6-10-28-20(23)18(22(29)24-9-11-27-12-14-30-15-13-27)19-21(28)26-17-8-5-4-7-16(17)25-19/h4-5,7-8H,2-3,6,9-15,23H2,1H3,(H,24,29)

InChI Key

WJGPDDMXNBMVLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCN4CCOCC4)N

Origin of Product

United States

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